molecular formula C24H19ClFN3O2 B2482426 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 959489-61-3

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No.: B2482426
CAS No.: 959489-61-3
M. Wt: 435.88
InChI Key: AAYALEPKVZDTNR-UHFFFAOYSA-N
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Description

2-[6-Chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide (referred to herein as the target compound) is a quinazolinone-based acetamide derivative characterized by a 6-chloro-4-(2-fluorophenyl)quinazolin-2-one core linked to an N-(4-ethylphenyl)acetamide group. Quinazolinones are recognized for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anticancer properties . The target compound’s structural features, such as the electron-withdrawing chloro and fluoro substituents, may enhance binding affinity to biological targets, while the ethylphenyl group could influence lipophilicity and metabolic stability .

Properties

IUPAC Name

2-[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFN3O2/c1-2-15-7-10-17(11-8-15)27-22(30)14-29-21-12-9-16(25)13-19(21)23(28-24(29)31)18-5-3-4-6-20(18)26/h3-13H,2,14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAYALEPKVZDTNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=NC2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 2-fluorobenzaldehyde with 2-aminobenzamide to form the quinazolinone core. This intermediate is then chlorinated using thionyl chloride. The final step involves the acylation of the chlorinated quinazolinone with 4-ethylphenylacetamide under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chloro and fluoro positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while substitution reactions can introduce various functional groups at the halogen positions.

Scientific Research Applications

2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Name / ID Key Substituents / Features Molecular Formula Notable Properties / Applications Reference
Target Compound 6-Cl, 4-(2-FPh), N-(4-EtPh) acetamide C₂₄H₁₉ClFN₃O₂ High lipophilicity; potential kinase inhibitor
2-(3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-ylthio)-N-(2-(4-ClPh)-4-oxo-tetrahydroquinazolin-6-yl)acetamide Thio linkage, 4-ClPh, tetrahydroquinazolinone C₃₁H₂₂ClFN₄O₃S 61% synthesis yield; enhanced rigidity via S-bridge
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide Naphthalene substituent, 3-Cl-4-FPh C₁₈H₁₃ClFNO Dihedral angle 60.5°; stabilized by N–H···O bonds
BA92466 (N-[4-(benzyloxy)phenyl]-2-[6-Cl-4-(2-FPh)-2-oxo-1,2-dihydroquinazolin-1-yl]acetamide) 4-Benzyloxyphenyl group C₂₉H₂₁ClFN₃O₃ Increased molecular weight (513.95 g/mol); solubility concerns
2-(4-Cl-3-FPh)-N-(2-dimethylamino-6-F-4-oxo-4H-quinazolin-3-yl)acetamide 4-Cl-3-FPh, dimethylamino group, 6-F C₂₀H₁₆ClF₂N₄O₂ Enhanced solubility via dimethylamino; fluorinated core
VUAA-1 (N-(4-EtPh)-2-[(4-Et-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) Triazole-sulfanyl group, pyridine C₁₈H₂₀N₆OS Orco ion channel agonist; similar N-(4-EtPh) motif

Substituent Effects on Bioactivity

  • Chloro/Fluoro Groups : The 6-Cl and 2-FPh groups in the target compound likely enhance electrophilicity and π-π stacking with aromatic residues in target proteins, similar to N-(3-Cl-4-FPh)-naphthalene acetamide . Chloro-fluoro combinations are common in kinase inhibitors due to their electron-withdrawing effects .
  • Ethylphenyl vs.
  • Sulfur vs. Oxygen Linkages : Thioether bridges (e.g., ) may improve metabolic stability compared to ethers but introduce synthetic challenges (61% yield vs. higher yields for oxygen analogues) .

Pharmacokinetic Considerations

  • Lipophilicity: The target compound’s logP is likely higher than dimethylamino-substituted analogues (e.g., ) due to the ethylphenyl group, favoring blood-brain barrier penetration but risking solubility issues .
  • Crystal Packing : Hydrogen-bonding networks (N–H···O), as seen in N-(3-Cl-4-FPh)-naphthalene acetamide, improve crystallinity and formulation stability .

Biological Activity

The compound 2-[6-chloro-4-(2-fluorophenyl)-2-oxo-1,2-dihydroquinazolin-1-yl]-N-(4-ethylphenyl)acetamide is a member of the quinazolinone family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Condensation Reactions : Aromatic aldehydes and amines are reacted to form the quinazolinone structure.
  • Purification : Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure purity and yield.
  • Characterization : The molecular structure is confirmed using spectroscopic methods, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

The molecular formula is C18H16ClF2N3OC_{18}H_{16}ClF_2N_3O with a molecular weight of approximately 363.79 g/mol.

Antioxidant Properties

Research has highlighted the antioxidant capabilities of quinazolinone derivatives, including the compound . Studies have shown that modifications to the quinazolinone structure can enhance its radical scavenging ability. The presence of hydroxyl groups significantly increases antioxidant activity, with assays such as ABTS and CUPRAC demonstrating superior performance compared to traditional DPPH assays .

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and prostate carcinoma (LNCaP). In vitro studies indicate that derivatives of quinazolinone exhibit substantial cytotoxicity against these cancer cells while maintaining compatibility with normal human cells . The mechanism behind this activity may involve the inhibition of specific cellular pathways critical for cancer cell survival.

The proposed mechanism of action for this compound involves interactions with biological targets such as enzymes and receptors involved in oxidative stress and cell proliferation. Quinazolinone derivatives have been reported to exhibit anti-inflammatory and anti-cancer properties by modulating signaling pathways associated with tumor growth and metastasis .

Research Findings

StudyFindings
Discusses the synthesis and characterization of quinazolinone derivatives with potential antioxidant properties.
Reports significant cytotoxicity against A549 and LNCaP cell lines, indicating potential as an anticancer agent.
Highlights structure-activity relationships that enhance antioxidant activity through specific substituents on the quinazolinone core.

Case Studies

  • Antioxidant Activity Evaluation : A series of studies evaluated the antioxidant capacity using radical scavenging assays. Compounds with additional hydroxyl groups demonstrated enhanced activity compared to their counterparts lacking these modifications.
  • Cytotoxicity Assays : In vitro tests showed that the compound exhibited higher cytotoxic effects on cancerous cells while sparing normal fibroblast cells, suggesting a selective mechanism that could be exploited for therapeutic purposes.

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